molecular formula C17H14ClNO3S B15107352 [(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine

Cat. No.: B15107352
M. Wt: 347.8 g/mol
InChI Key: CNVPPURHHDSDBF-UHFFFAOYSA-N
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Description

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine is an organic compound that features a sulfonyl group attached to a naphthylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 2-naphthylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthylamine moiety, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cancer progression, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide
  • 4′-Methoxybiphenyl-4-sulfonyl chloride
  • N-phenylacetamide sulphonamides

Uniqueness

[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-naphthylamine is unique due to its specific combination of a sulfonyl group with a naphthylamine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials.

Properties

Molecular Formula

C17H14ClNO3S

Molecular Weight

347.8 g/mol

IUPAC Name

4-chloro-3-methoxy-N-naphthalen-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H14ClNO3S/c1-22-17-11-15(8-9-16(17)18)23(20,21)19-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,19H,1H3

InChI Key

CNVPPURHHDSDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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